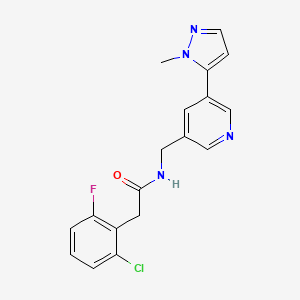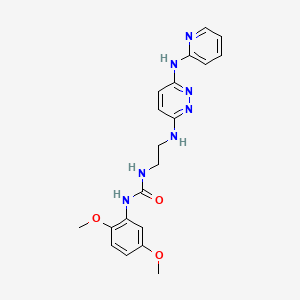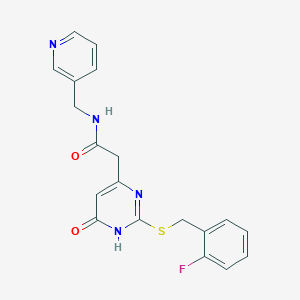![molecular formula C12H15BrN2O3S B2948359 methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1351611-93-2](/img/structure/B2948359.png)
methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has an ethoxy group and an imino group attached to the benzothiazole ring, and a methyl acetate group attached to the thiazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzo[d]thiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Mécanisme D'action
The mechanism of action of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes or proteins involved in the growth and proliferation of bacteria, fungi, and cancer cells. In addition, the fluorescent properties of this compound may be due to its ability to bind to metal ions and undergo a change in its electronic structure.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit cytotoxicity against cancer cells, including MCF-7 breast cancer cells and HepG2 liver cancer cells. In addition, this compound has been shown to exhibit fluorescent properties in the presence of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide in lab experiments is its potential applications in various fields, including medicine and chemistry. This compound has been found to exhibit antimicrobial and anticancer properties, as well as fluorescent properties in the presence of metal ions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be further investigated.
Orientations Futures
There are several future directions for the study of methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide. One direction is to further investigate its mechanism of action and its potential applications in medicine and chemistry. Another direction is to study its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, further research can be done to optimize the synthesis method of this compound and to explore its potential applications in other fields, such as material science and environmental science.
Méthodes De Synthèse
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4-ethoxybenzoic acid with thiosemicarbazide in the presence of acetic anhydride, followed by the reaction with methyl chloroacetate and hydrobromic acid. Another method involves the reaction of 4-ethoxy-2-mercaptobenzoic acid with methyl chloroacetate in the presence of triethylamine, followed by the reaction with thiosemicarbazide and hydrobromic acid.
Applications De Recherche Scientifique
Methyl 2-(4-ethoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its antimicrobial and anticancer properties. It has been found to inhibit the growth of various bacteria and fungi, and also exhibit cytotoxicity against cancer cells. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
methyl 2-(4-ethoxy-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-5-4-6-9-11(8)14(12(13)18-9)7-10(15)16-2;/h4-6,13H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQTDDMDRDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N)N2CC(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2948284.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2948286.png)



![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2948294.png)



